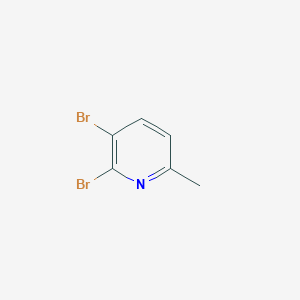

2,3-Dibromo-6-picoline

描述

Significance of Pyridine (B92270) and Picoline Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role across the chemical sciences. chemicalbook.commolcore.com Their unique chemical properties make them indispensable in a vast array of applications, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.com The pyridine ring is a core structural component in numerous natural products, including vitamins and alkaloids, and is a key building block in the synthesis of a wide range of medicinal agents. chemicalbook.comchemicalbook.com Pyridine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. chemicalbook.comchemicalbook.com

Picolines, which are monomethyl-substituted pyridines, are significant as versatile intermediates in chemical synthesis. They serve as precursors for a variety of valuable products, including pharmaceuticals like niacin (Vitamin B3), agrochemicals such as herbicides and fungicides, and other specialty chemicals. sigmaaldrich.com The growing demand for advanced pharmaceutical and agricultural products continues to drive the market and research interest in pyridine and picoline chemistry. sigmaaldrich.com

Overview of Dihalogenated Pyridines

Dihalogenated pyridines are a subclass of pyridine derivatives that feature two halogen atoms attached to the pyridine ring. These compounds are highly valuable synthetic intermediates, primarily because the carbon-halogen bonds provide reactive sites for further functionalization. cymitquimica.com The presence of electron-withdrawing halogen atoms and the nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The regioselectivity of reactions involving dihalogenated pyridines is a key aspect of their chemistry. For instance, in SNAr reactions, the halogen at the 2- or 4-position is typically more labile than one at the 3-position. Dihalogenated pyridines are frequently used as coupling partners in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. acs.orgmdpi.com However, the synthesis of specific dihalopyridine isomers can be challenging, often requiring multi-step sequences or yielding mixtures that are difficult to separate. rsc.org Research continues to focus on developing milder and more selective methods for both the synthesis and functionalization of these important building blocks. acs.org

Specific Context of 2,3-Dibromo-6-picoline within Halopyridine Research

This compound, also known as 2,3-Dibromo-6-methylpyridine, is a specific isomer within the family of dihalogenated picolines. nih.gov Despite the general importance of its parent class, specific research focused exclusively on this compound is notably scarce in peer-reviewed literature. Its primary role is cited by chemical suppliers as an intermediate in organic synthesis, with potential applications in the creation of pharmaceuticals, dyes, and pesticides.

Synthesis and Characterization: There is no single, well-documented method for the synthesis of this compound in published research. Plausible synthetic routes can be inferred from general pyridine chemistry. One potential method involves the methylation of 2,3-dibromopyridine. Another approach could be the multi-step conversion of 2-amino-6-picoline via bromination and a subsequent Sandmeyer-type reaction, a common strategy for introducing halogens onto the pyridine ring. chemicalbook.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅Br₂N | nih.gov |

| Molecular Weight | 250.92 g/mol | nih.gov |

| IUPAC Name | 2,3-dibromo-6-methylpyridine | nih.gov |

| CAS Number | 261373-04-0 | nih.gov |

| Boiling Point (Predicted) | 254.3 ± 35.0 °C | [From Initial Search 1] |

| Density (Predicted) | 1.911 ± 0.06 g/cm³ | [From Initial Search 1] |

| XLogP3-AA (Predicted) | 2.5 | nih.gov |

This data is computationally predicted and awaits experimental verification.

Reactivity: The reactivity of this compound can be inferred from its structure. It possesses two carbon-bromine bonds at positions 2 and 3. The C2-Br bond is expected to be more susceptible to nucleophilic attack than the C3-Br bond. Both bromine atoms can serve as handles for metal-catalyzed cross-coupling reactions, offering a pathway to introduce a wide variety of substituents and build molecular complexity. acs.orgchemblink.com The methyl group at the 6-position is less reactive but could potentially be functionalized through oxidation or other transformations. chemblink.com

Research Gaps and Future Directions for this compound Studies

The current body of scientific literature reveals significant research gaps concerning this compound. The lack of focused studies presents several opportunities for future investigation.

Development of Synthetic Protocols: A primary research need is the development and optimization of a reliable and high-yielding synthetic route specifically for this compound. Investigating selective bromination or coupling strategies would be highly valuable.

Comprehensive Characterization: There is a clear absence of published experimental data. A fundamental step for future research would be the full spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction to provide definitive structural information.

Systematic Reactivity Studies: While its reactivity can be predicted, systematic studies are needed to confirm these assumptions. Key research questions include the regioselectivity of its reactions under various conditions (SNAr, cross-coupling) and the relative reactivity of the two bromine atoms. Such studies would establish its utility as a synthetic building block.

Exploration of Applications: The potential of this compound as a precursor for novel, functional molecules is entirely unexplored. Future work could focus on using this compound to synthesize new derivatives for evaluation in medicinal chemistry, agrochemistry, or materials science, thereby translating its synthetic potential into practical applications.

Addressing these gaps would integrate this compound into the broader and well-established field of halopyridine chemistry, potentially unlocking new avenues for chemical innovation.

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dibromo-6-methylpyridine |

| Pyridine |

| Picoline |

| 2,3-dibromopyridine |

| 2-amino-6-picoline |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAADMGNHFDPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624278 | |

| Record name | 2,3-Dibromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261373-04-0 | |

| Record name | 2,3-Dibromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dibromo 6 Picoline and Its Analogs

Regioselective Bromination Strategies for Picoline Scaffolds

Regioselective bromination of the picoline core is complicated by the pyridine (B92270) nitrogen, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 3- and 5-positions. The presence of a methyl group, an activating substituent, adds another layer of complexity to controlling the reaction's outcome.

Direct Bromination Approaches

Direct bromination of picoline and its derivatives with molecular bromine is often difficult and unselective. The pyridine ring is less reactive than benzene, and such reactions typically require harsh conditions, such as high temperatures or the use of oleum. google.comiitk.ac.in Direct treatment with molecular bromine frequently results in a mixture of mono-, di-, and polysubstituted products that are difficult to separate. guidechem.com For instance, the direct bromination of 2-picoline can lead to a mixture of isomers, including the 3-bromo and 5-bromo derivatives, due to the competing directing effects of the nitrogen atom and the methyl group. Current time information in Bangalore, IN. Achieving specific patterns like 2,3-dibromination via a direct electrophilic attack is exceptionally challenging without pre-existing substituents to enforce a specific regiochemistry.

Indirect Bromination via Precursors

To overcome the limitations of direct bromination, chemists often turn to indirect methods where a precursor functional group is used to introduce bromine atoms at the desired positions. These multi-step sequences offer superior control and yield the target isomer with high purity.

One of the most effective strategies involves the Sandmeyer reaction, starting from an aminopicoline. harvard.edu An amino group can be introduced at a specific position and then converted into a diazonium salt, which is subsequently displaced by a bromide ion, often using a copper(I) bromide catalyst. A patented method for the synthesis of an analog, 2,5-dibromo-3-methylpyridine, exemplifies this approach by starting with 2-amino-3-methylpyridine. google.com The amino group is first protected, followed by bromination at the 5-position, and finally, the amino group at the 2-position is converted to a bromo group via diazotization. google.com

Another powerful indirect route is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 2- and 4-positions, and can be removed later. google.comiitk.ac.in This strategy alters the typical 3,5-directing effect of the ring nitrogen. Furthermore, hydroxypyridines can serve as precursors; the hydroxyl group can be converted to a bromine atom, although this sometimes requires harsh reagents like phosphorus oxybromide. google.com A synthesis for 2,3-dibromo-6-methylpyridine has been reported starting from 2-bromo-3-hydroxy-6-methylpyridine, highlighting the utility of hydroxyl precursors. wikipedia.org

| Precursor Type | Reaction | Typical Reagents | Advantage | Reference |

| Aminopicoline | Diazotization (Sandmeyer) | NaNO₂, HBr, CuBr | High regioselectivity | harvard.edugoogle.com |

| Pyridine N-Oxide | Electrophilic Bromination | Br₂, POBr₃ | Activates 2/4-positions | google.comiitk.ac.in |

| Hydroxypicoline | Halogenation | POBr₃, PBr₅ | Direct replacement of OH | google.comwikipedia.org |

Control of Selectivity in Polybromination Reactions

Achieving a specific polybromination pattern requires careful control over several factors. The electronic nature of existing substituents is paramount. In the case of 6-picoline, the electron-donating methyl group activates the ring, but its effect is weighed against the deactivating pyridine nitrogen.

When introducing a second bromine atom, the position of the first bromine influences the second substitution. The reactivity of the monobrominated intermediate is also critical; in some cases, the monobromo derivative can be more reactive than the starting material, leading to facile but potentially unselective dibromination. tardigrade.in

Controlling selectivity can be achieved by:

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a more selective and milder brominating agent than molecular bromine, which can help prevent over-bromination. ambeed.com Specialized reagents like γ-picolinium bromochromate have also been developed for regioselective monobromination of activated aromatic compounds. guidechem.com

Reaction Conditions: Temperature, solvent, and the presence of catalysts can dramatically influence the product distribution. Reactions can be kinetically or thermodynamically controlled, yielding different isomer ratios. wikipedia.org For example, using additives to scavenge the HBr byproduct can increase the selectivity for certain isomers.

Blocking Groups: In some strategies, a position can be temporarily blocked with a functional group (e.g., a sulfonic acid group) to direct bromination elsewhere, with the blocking group being removed in a subsequent step. This ensures bromination does not occur at the 3- and 5-positions, making the 2- and 6-positions more accessible. iitk.ac.in

Synthesis via Halogen Exchange Reactions

Halogen exchange reactions provide an alternative route to brominated pyridines, starting from chlorinated analogs. This approach is particularly useful if the corresponding chloropicoline is more readily accessible than other precursors. The commercial availability of precursors like 2,3-dichloro-6-picoline makes this a viable strategy.

Conversion from Dichloropicoline Precursors (e.g., 2,6-dichloropyridine (B45657) to 2,6-dibromopyridine)

The conversion of a dichloropyridine to a dibromopyridine is a well-documented transformation that serves as a strong model for the synthesis of 2,3-dibromo-6-picoline from its dichloro-analog. One established method involves reacting 2,6-dichloropyridine with hydrogen bromide gas in anhydrous acetic acid at elevated temperatures (e.g., 110°C) for several hours. vulcanchem.comchemicalbook.com Another successful approach uses a refluxing aqueous solution of hydrobromic acid with sodium bromide. google.comguidechem.com These reactions, often referred to as "aromatic Finkelstein reactions," can effectively replace chlorine atoms with bromine.

While the classic Finkelstein reaction works well for alkyl halides, halogen exchange on aryl halides is more challenging and often requires catalysis. wikipedia.org However, for many activated heterocyclic systems like pyridines, the reaction can proceed with high-yielding results under the right conditions.

| Starting Material | Brominating Agent | Conditions | Yield | Reference |

| 2,6-Dichloropyridine | HBr (gas) | Acetic acid, 110°C, 9h | Not specified | vulcanchem.com |

| 2,6-Dichloropyridine | NaBr / HBr (aq) | Reflux, 80-150°C, 24h | 66.4% | google.comguidechem.com |

| 2,6-Dichloropyridine | HBr (gas) / HBr (aq) | Reflux, 80-150°C | 73-80% | google.com |

Utilizing Brominating Agents in Controlled Conditions

The key to a successful halogen exchange reaction is the use of a high concentration of a bromide source under conditions that favor the substitution. The brominating agents in this context are not electrophilic species like Br₂, but rather nucleophilic bromide ions from sources such as hydrogen bromide (HBr), sodium bromide (NaBr), or potassium bromide (KBr). google.comguidechem.com

The reaction is an equilibrium process. wikipedia.org To drive the reaction towards the desired dibromo product, a large excess of the bromide salt or acid is typically used. The choice of solvent is also important; polar solvents are often employed to dissolve the reagents. wikipedia.org For less reactive aryl halides, the aromatic Finkelstein reaction may require a catalyst. Copper(I) salts, particularly copper(I) iodide in combination with ligands, have been shown to effectively catalyze the exchange of aryl chlorides to aryl iodides, and similar principles can apply to bromination. wikipedia.org This catalytic approach can enable the reaction to proceed under milder conditions than the high-temperature, high-acid methods.

Multi-step Synthetic Routes from Simpler Pyridine Derivatives

The synthesis of substituted pyridines often requires multi-step sequences to achieve the desired substitution pattern with high regioselectivity and yield. Routes starting from readily available, simpler pyridine derivatives are common in medicinal and materials chemistry. While direct synthesis of this compound (also known as 2,3-dibromo-6-methylpyridine) from the specific starting materials listed below is not prominently documented, strategies for synthesizing complex analogs from these precursors illustrate important concepts in modern organic synthesis. A known pathway to 2,3-dibromo-6-methylpyridine involves a two-step bromination of 3-hydroxy-6-methylpyridine.

A multi-step synthetic route starting from 2-bromo-4-methylpyridine (B133514) has been reported for the preparation of potent p38α mitogen-activated protein kinase (MAPK) inhibitors, which are complex pyridinylimidazole analogs. rsc.org This seven-step linear synthesis highlights several key transformations. rsc.org

The enhanced strategy also proceeds through a seven-step linear sequence but achieves a markedly higher total yield of 29.4%. rsc.org A key advantage of this optimized protocol is that it avoids the use of palladium catalysts, which can be costly and require removal from the final product. rsc.org The higher reactivity of the fluorine atom in nucleophilic aromatic substitution reactions on the pyridine ring is a primary reason for the improved efficiency. This comparison underscores a common theme in heterocyclic chemistry where the choice of the starting halogen can dramatically impact the viability and scalability of a synthetic route. rsc.org

Table 1: Comparison of Synthetic Routes for Pyridinylimidazole Analogs

| Starting Material | Key Features | Overall Yield | Reference |

|---|---|---|---|

| 2-bromo-4-methylpyridine | 7 linear steps; requires Pd catalyst | 3.6% | rsc.org |

| 2-fluoro-4-methylpyridine | 7 linear steps; avoids Pd catalyst | 29.4% | rsc.org |

Strategies involving 2-bromo-4-methylpyridine as a starting material

Purification and Characterization Techniques for this compound

The isolation and structural confirmation of this compound after synthesis are critical to ensure its purity and identity. Standard laboratory techniques are employed for this purpose.

Purification: Post-synthesis, the crude product is typically purified using methods such as recrystallization or column chromatography.

Recrystallization: Using solvent systems like ethanol/water mixtures is a common method for purifying solid pyridine derivatives.

Column Chromatography: For more challenging separations, column chromatography on a silica (B1680970) gel stationary phase with a hexane/ethyl acetate (B1210297) gradient is effective. clockss.org For highly polar or ionic pyridine compounds, which can be difficult to purify on standard silica, techniques like aqueous normal phase (HILIC) chromatography may be employed. researchgate.net

Characterization: A combination of spectroscopic and analytical methods is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring. The proton NMR spectrum would show characteristic signals for the methyl group and the aromatic protons, while the carbon NMR would confirm the positions of the bromine-substituted carbons.

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The presence of two bromine atoms results in a distinctive isotopic pattern (M, M+2, M+4) in the mass spectrum, which is a key identifying feature. Analytical services often provide LC-MS data for this compound. bldpharm.com

Elemental Analysis : This technique is used to validate the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared against the theoretical values.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| CAS Number | 261373-04-0 | bldpharm.com |

| Molecular Formula | C₆H₅Br₂N | nih.gov |

| Molecular Weight | 250.92 g/mol | nih.gov |

| Appearance | Solid | xinchem.com |

| ¹H and ¹³C NMR | Confirms substitution pattern | |

| Mass Spectrometry | Shows molecular ion peaks with Br isotope pattern |

Reactivity and Reaction Mechanisms of 2,3 Dibromo 6 Picoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for pyridine (B92270) derivatives. wikipedia.org Unlike typical SN2 reactions that occur at tetrahedral carbon atoms, SNAr reactions take place at the sp2-hybridized carbons of an aromatic ring. wikipedia.org The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, a characteristic that is further modulated by the substituents it carries. nih.gov

Dihalogenated pyridines, such as 2,3-dibromo-6-picoline, can undergo SNAr reactions through different mechanistic pathways. The specific pathway is often determined by the reaction conditions and the nature of the nucleophile.

The most common mechanism for SNAr reactions is the addition-elimination pathway, which proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgpearson.compressbooks.pub This two-step process involves:

Addition of the nucleophile: The nucleophile attacks one of the carbon atoms bearing a halogen atom, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. pearson.compressbooks.pub The negative charge in this complex is delocalized across the pyridine ring and is stabilized by electron-withdrawing groups. pearson.comwikipedia.org In the context of dihalogenated pyridines, the incoming nucleophile adds to the carbon atom, temporarily disrupting the aromaticity of the ring. pearson.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of one of the halide ions (in this case, a bromide ion), which acts as the leaving group. pearson.compressbooks.pub

The stability of the Meisenheimer complex is a crucial factor in determining the feasibility and rate of the SNAr reaction. wikipedia.orgpressbooks.pub Electron-withdrawing groups, particularly those at positions ortho or para to the site of nucleophilic attack, enhance the stability of this intermediate by delocalizing the negative charge. wikipedia.orgpressbooks.pub

Under forcing conditions, such as the use of very strong bases like sodium amide (NaNH₂), an alternative elimination-addition mechanism can occur, which involves a highly reactive "pyridyne" (or dehydropyridine) intermediate. pressbooks.pubgla.ac.uk This mechanism is more common for aryl halides that lack activating electron-withdrawing groups. pressbooks.pub The process unfolds in two main stages:

Elimination: The strong base abstracts a proton from a position adjacent (ortho) to one of the halogen atoms. This is followed by the elimination of the halide ion, resulting in the formation of a pyridyne intermediate, which contains a formal triple bond within the pyridine ring. pressbooks.pub

Addition: The nucleophile then adds to the pyridyne intermediate, followed by protonation (typically from the solvent or a proton source) to yield the final substituted product. gla.ac.uk

It is important to note that reactions involving pyridyne intermediates can sometimes lead to a mixture of products, as the nucleophile can attack either of the two carbons of the "triple bond".

In this compound, the two bromine atoms are not equivalent, leading to questions of regioselectivity in SNAr reactions. The position of nucleophilic attack is determined by a combination of electronic and steric factors.

The nitrogen atom in the pyridine ring is electronegative and acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it towards nucleophilic attack. nih.govpearson.com Its influence on the regioselectivity of nucleophilic substitution is significant. The electron-withdrawing nature of the nitrogen atom particularly activates the α (2- and 6-) and γ (4-) positions of the pyridine ring to nucleophilic attack. pearson.com In this compound, both bromine atoms are in positions activated by the nitrogen atom (position 2 being α and position 3 being β). The α-position (C2) is generally more activated towards nucleophilic attack than the β-position (C3).

The methyl group at the 6-position introduces both steric and electronic effects that influence the regioselectivity of nucleophilic substitution.

Steric Effects: The steric hindrance created by the methyl group at the 6-position can significantly impact the accessibility of the adjacent C2 and C5 positions to incoming nucleophiles. rsc.org This steric bulk can hinder the approach of a nucleophile to the C2-bromine, potentially favoring attack at the less sterically encumbered C3-bromine. The extent of this steric influence depends on the size of the attacking nucleophile.

Table 1: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Factor | Influence on C2-Br Substitution | Influence on C3-Br Substitution |

| Pyridine Nitrogen (Electronic) | Activation (α-position) | Less activation (β-position) |

| Methyl Group at C6 (Steric) | Hindrance | Less hindrance |

| Methyl Group at C6 (Electronic) | Minor deactivation (electron-donating) | Minor deactivation (electron-donating) |

The interplay of these activating and directing effects determines the final product distribution in SNAr reactions of this compound. For instance, a small nucleophile might preferentially attack the more electronically activated C2 position, while a bulkier nucleophile might favor the more accessible C3 position to avoid steric clash with the C6-methyl group.

Regioselectivity in Nucleophilic Displacement of Bromine Atoms

Reactivity Comparison with Isomeric Dibromopyridines

The reactivity of dibromopyridines is significantly influenced by the positions of the bromine atoms. In nucleophilic aromatic substitution reactions, the positions ortho and para to the ring nitrogen are more activated towards attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, bromines at the C2, C4, and C6 positions are generally more labile than those at C3 and C5.

For instance, in the amination of dibromopyridines, the reaction course is dictated by the relative stability of the intermediate Meisenheimer complexes and the potential for the formation of pyridyne intermediates. The amination of 2,3-, 2,4-, and 2,5-dibromopyridine (B19318) can lead to the formation of aminopyridines, with the regioselectivity depending on the reaction conditions. researchgate.net In contrast, 2,6-dibromopyridine (B144722) readily undergoes amination to yield 2-amino-6-bromopyridine (B113427) as the major product. researchgate.net

The steric hindrance from the methyl group in this compound can also influence its reactivity compared to other dibromopyridine isomers without such substitution. This steric bulk can direct incoming nucleophiles or organometallic reagents to the less hindered bromine atom.

Specific Nucleophiles and Reaction Conditions

Amines and Thiols as Nucleophiles

This compound can undergo nucleophilic aromatic substitution with amines and thiols. The bromine atoms on the pyridine ring are susceptible to displacement by these nucleophiles, leading to the formation of amino- and thio-substituted picolines. The reaction conditions, such as temperature, base, and solvent, play a crucial role in determining the outcome and selectivity of these reactions. For example, harsh conditions like high temperatures and an excess of an amine nucleophile can lead to the displacement of a bromine atom. rsc.org

In the broader context of brominated pyridines, nucleophilic substitution reactions are fundamental for introducing a variety of functional groups. The electron-deficient nature of the pyridine ring, enhanced by the presence of bromine atoms, facilitates these transformations. tandfonline.com

Halide Exchange with Other Halogens

Halide exchange reactions, sometimes referred to as halogen dance, can occur in dihalopyridines under specific conditions, often involving strong bases or organometallic reagents. clockss.org These reactions can lead to the isomerization of the starting material, where a halogen atom migrates to a different position on the pyridine ring. clockss.orgrsc.org For instance, treatment of a 3-bromopyridine (B30812) derivative with a strong base can lead to the formation of a 4-bromopyridine (B75155) isomer. rsc.org While specific studies on this compound are not detailed in the provided results, the general principles of halogen exchange in dihalopyridines suggest that such transformations could be possible under appropriate conditions. Silyl-mediated halogen exchange has also been reported for various chloropyridines, offering another potential route for modifying the halogen substitution pattern. epfl.ch

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such reactions, allowing for the selective functionalization of the pyridine ring.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for creating biaryl structures. rsc.orgmdpi.com For dihalogenated substrates like this compound, the regioselectivity of the coupling is a key consideration.

The differential reactivity of the two bromine atoms in this compound allows for regioselective monocoupling or dicoupling reactions under controlled conditions. The bromine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling than the bromine at the 3-position due to its position ortho to the nitrogen atom, which makes the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. researchgate.net

By carefully selecting the catalyst, ligands, base, and reaction temperature, it is possible to achieve selective coupling at the C2 position, leaving the C3 bromine intact for subsequent transformations. researchgate.netacademie-sciences.fr This stepwise approach allows for the synthesis of unsymmetrically disubstituted picolines. Alternatively, by using a stoichiometric amount of the boronic acid and appropriate reaction conditions, dicoupling can be achieved to introduce two new substituents. nih.gov The choice of boronic acid can also influence the outcome, with some boronic acids being more reactive than others. rsc.org

The table below summarizes the general principles of regioselectivity in Suzuki-Miyaura couplings of dihalopyridines.

| Position of Bromine | Relative Reactivity in Suzuki-Miyaura Coupling | Factors Influencing Reactivity |

| C2 | High | Electron-withdrawing effect of the ring nitrogen, less steric hindrance compared to C6 if a substituent is present. |

| C3 | Low | Less activated position. |

| C4 | High | Electron-withdrawing effect of the ring nitrogen (para-position). |

| C5 | Low | Less activated position. |

| C6 | High | Electron-withdrawing effect of the ring nitrogen, but can be influenced by steric hindrance from adjacent substituents. |

Catalytic Systems and Ligand Effects (e.g., Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions are fundamental in modifying pyridine scaffolds like this compound. The efficacy of these reactions is highly dependent on the choice of the palladium catalyst and the associated ligands. Ligands play a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination steps, and influencing the selectivity of the reaction.

For instance, in Suzuki-Miyaura cross-coupling reactions, the choice of phosphine (B1218219) ligands can dictate the outcome. The use of bulky, electron-rich phosphine ligands often enhances the catalytic activity by promoting the oxidative addition of the aryl bromide to the palladium(0) species. Varying the amount of a ligand like triphenylphosphine (B44618) (PPh₃) with a catalyst precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) can alter the reaction's site-selectivity in dihalogenated pyridines. acs.org The formation of different palladium species, including highly active palladium clusters, can be influenced by the ligand-to-metal ratio. acs.org

The development of dual-ligand systems, such as a combination of [2,2′-bipyridin]-6(1H)–one (bipy-6-OH) and a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃), has been shown to create a more active catalytic system for direct arylation reactions. rsc.org This synergistic effect allows for milder reaction conditions and can even enable the use of less reactive aryl chlorides as coupling partners. rsc.org Mechanistic studies suggest that in such dual-ligand systems, different palladium complexes may be responsible for different steps of the catalytic cycle, such as C-H activation and the coupling steps, connected by a transmetalation process. rsc.org The choice of ligand also has a significant impact on the level of palladium leaching into the final product, a critical consideration in pharmaceutical applications. mdpi.com

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This reaction is widely used to synthesize aryl-alkynes and conjugated enynes under mild conditions. wikipedia.orgmdpi.com

For substrates like this compound, Sonogashira coupling offers a direct route to introduce alkynyl substituents onto the pyridine ring. The reaction generally proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org The classic Sonogashira protocol involves a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI) as a co-catalyst, and a base, typically an amine like triethylamine (B128534) (Et₃N), which also serves as the solvent. scirp.org

Research has demonstrated the successful Sonogashira coupling of various bromopyridines. For example, 2-amino-3-bromopyridines have been effectively coupled with a variety of terminal alkynes in moderate to excellent yields using a catalytic system of Pd(CF₃COO)₂, PPh₃, and CuI in DMF at 100°C. scirp.org This indicates that the bromine atom at the 3-position is reactive under these conditions. Given the structural similarities, it is expected that this compound would undergo selective Sonogashira coupling, likely at the less sterically hindered 3-position. The development of copper-free Sonogashira coupling protocols has also gained attention to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI | Et₃N | DMF | 100°C | 72% - 96% | scirp.org |

| Iodoarenes | 0.005 equiv PdCl₂(PPh₃)₂ | - | Ionic Liquid | 55°C | 72% - 99% | beilstein-journals.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. acs.org

For this compound, this reaction provides a direct method to introduce primary or secondary amines at either the 2- or 3-position, leading to the synthesis of aminopyridine derivatives. The reaction typically employs a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base. acs.org The choice of ligand is critical for the success of the amination. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., BrettPhos), are highly effective for coupling a wide range of amines, including primary amines, while minimizing side reactions. libretexts.org

The reaction conditions, including the choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, THF, dioxane), can be optimized to achieve high yields. libretexts.orgacs.org While aryl bromides are common substrates, the reaction can also be applied to aryl chlorides and triflates. libretexts.orgorganic-chemistry.org The steric hindrance at the 2-position of this compound due to the adjacent methyl group might influence the regioselectivity of the amination, potentially favoring reaction at the 3-position.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | acs.org |

| Ligand | PPh₃, BrettPhos, XPhos, Triazole-based monophosphines | Stabilizes the palladium center and facilitates the catalytic cycle. | libretexts.orgacs.orgorganic-chemistry.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonates the amine and facilitates reductive elimination. | libretexts.orgacs.org |

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | The electrophilic coupling partner. | libretexts.org |

| Nucleophile | Primary amines, Secondary amines | The nitrogen source for the new C-N bond. | libretexts.orgacs.org |

Stille Cross-Coupling Procedures

The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. harvard.edu

In the context of this compound, the Stille reaction can be employed to form new carbon-carbon bonds by coupling with various organostannanes, such as vinyl-, aryl-, or alkylstannanes. The reaction typically requires a palladium(0) catalyst, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, and a ligand, such as triphenylphosphine or more specialized ligands. harvard.eduorganic-chemistry.org Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction rate. harvard.edu

The reactivity of the C-Br bonds in this compound makes it a suitable substrate for Stille coupling. The choice of reaction conditions, including the solvent (e.g., dioxane, NMP) and any additives, can be optimized to achieve the desired product in good yield. harvard.eduorganic-chemistry.org For instance, an efficient Stille coupling system using Pd(OAc)₂ with Dabco as the ligand has been developed for coupling various aryl halides with organotin compounds. organic-chemistry.org The relative reactivity of the two bromine atoms in this compound could potentially be exploited to achieve selective monocoupling under carefully controlled conditions.

Kumada and Negishi Coupling Reactions

Kumada Coupling: The Kumada coupling reaction utilizes a nickel or palladium catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). arkat-usa.orgresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds. For this compound, Kumada coupling would involve reacting it with a Grignard reagent in the presence of a suitable catalyst, such as Pd(PPh₃)₄ or NiCl₂(dppp). The high reactivity of Grignard reagents can sometimes lead to side reactions, but the method is effective for creating alkyl-aryl or aryl-aryl bonds. arkat-usa.org

Negishi Coupling: The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide or triflate. orgsyn.orgrsc.orgrsc.org It is a versatile and widely used method for C-C bond formation, known for its high functional group tolerance and mild reaction conditions. orgsyn.orgrsc.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂). orgsyn.org

For this compound, Negishi coupling offers a reliable method for introducing a wide range of substituents. The reaction demonstrates good chemoselectivity, often allowing for selective coupling at one halogen site in di- or polyhalogenated substrates. orgsyn.org For instance, in dihalopyridines, the reactivity order for Negishi coupling is generally I > Br > Cl, and the 2-position is often more reactive than the 3- or 4-positions. orgsyn.orgrsc.org This selectivity could be exploited for the stepwise functionalization of this compound.

| Feature | Kumada Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Grignard Reagent (R-MgX) | Organozinc Reagent (R-ZnX) |

| Catalyst | Nickel or Palladium | Palladium or Nickel |

| Functional Group Tolerance | More limited due to high reactivity of Grignard reagents. | Generally higher and more tolerant of sensitive functional groups. |

| Applications | Formation of alkyl-aryl and aryl-aryl bonds. arkat-usa.org | Broadly used for sp³-sp², sp²-sp², and sp³-sp³ bond formation. rsc.org |

Halogen-Lithium Exchange for Organolithium Intermediates

Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium reagents, which are highly valuable synthetic intermediates. princeton.eduharvard.edu The reaction involves the treatment of an organic halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. princeton.edu

For this compound, this reaction offers a route to generate a lithiated pyridine species by selectively replacing one of the bromine atoms with lithium. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups onto the pyridine ring. The rate of halogen-lithium exchange is generally faster for bromine than for chlorine and is favored for aryl bromides over alkyl bromides. princeton.edu The exchange is a reversible process, with the equilibrium favoring the formation of the more stable organolithium species. harvard.edu

Regioselectivity of Lithium-Bromine Exchange in Substituted Pyridines

The regioselectivity of the lithium-bromine exchange in di- or poly-substituted pyridines is a critical aspect that determines the utility of this transformation. In molecules like this compound, the presence of two bromine atoms at different positions raises the question of which one will preferentially undergo exchange.

Several factors influence the regioselectivity of this reaction:

Electronic Effects: The acidity of the C-H protons adjacent to the nitrogen atom and the halogens can influence the stability of the resulting organolithium species.

Steric Effects: The steric environment around the bromine atoms can play a significant role. The less sterically hindered bromine is often more accessible to the bulky alkyllithium reagent. In this compound, the bromine at the 2-position is adjacent to the methyl group, which could sterically hinder its reaction.

Directed Metalation: The nitrogen atom in the pyridine ring can coordinate with the lithium reagent, directing the exchange to a nearby position. However, in the case of halogen-lithium exchange, this effect is often less pronounced than in direct deprotonation (lithiation).

Reaction Conditions: The choice of alkyllithium reagent (n-BuLi vs. t-BuLi), solvent (e.g., THF, diethyl ether), and temperature can significantly impact the regioselectivity. arkat-usa.orgresearchgate.net

Studies on related dibromopyridines have shown that regioselective metal-halogen exchange is achievable. For example, in 2,5-dibromopyridine, lithiation can be directed to the C-4 position via deprotonation with LDA, while lithium-halogen exchange can also be controlled. arkat-usa.org In the case of 2,6-dibromopyridine, monolithiation can be achieved by carefully controlling the stoichiometry of n-BuLi and the reaction conditions. researchgate.net For 2,3-dibromopyridine, reaction with n-BuLi in THF has been shown to result in Br/Li exchange. rsc.org Given these precedents, it is highly probable that the lithium-bromine exchange in this compound would preferentially occur at the 3-position, which is less sterically encumbered than the 2-position adjacent to the methyl group.

Other Significant Reactions

Beyond substitutions at the carbon-bromine bonds, this compound can participate in reactions involving the methyl group, the bromine atoms, and the pyridine ring structure itself.

Reduction Reactions

The pyridine ring of this compound is susceptible to reduction, typically through catalytic hydrogenation. This process converts the aromatic pyridine ring into a saturated piperidine (B6355638) ring. The reaction is generally carried out using hydrogen gas (H₂) and a transition metal catalyst. organicchemistrydata.org

Commonly employed catalysts for pyridine hydrogenation include platinum, palladium, rhodium, and nickel. organicchemistrydata.org For instance, platinum(IV) oxide (PtO₂, Adams' catalyst) is a mild and effective catalyst for the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid, often requiring elevated hydrogen pressure (50 to 70 bar). researchgate.net The choice of catalyst and reaction conditions is crucial, as it can influence the selectivity of the reduction. For bromopyridines, the process can lead to the reduction of the ring, but also potentially to the hydrogenolysis (cleavage) of the carbon-bromine bonds, which would replace the bromine atoms with hydrogen. mdpi.com The reduction of substituted pyridine rings is a key method for the synthesis of chiral piperidine derivatives, which are important structural motifs in pharmaceuticals. rsc.org

Table 1: Reagents in Reduction Reactions

| Reagent Name | Formula | Role |

|---|---|---|

| Hydrogen | H₂ | Reducing Agent |

| Platinum(IV) Oxide | PtO₂ | Catalyst |

| Palladium | Pd | Catalyst |

| Rhodium | Rh | Catalyst |

| Acetic Acid | CH₃COOH | Solvent |

Oxidation Reactions

The methyl group at the 6-position of the picoline is a primary site for oxidation. wikipedia.org This transformation is a common reaction for methyl groups attached to aromatic rings and can be achieved using various oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid (-COOH). wikipedia.org This reaction would transform this compound into 2,3-dibromopyridine-6-carboxylic acid.

Modern methods also allow for more selective and environmentally benign oxidations. For example, aerobic photo-oxidation, using visible light and a catalytic amount of a reagent like magnesium bromide diethyl etherate, can convert aromatic methyl groups into carboxylic acids. rsc.org The reaction is believed to proceed via a bromine radical that is generated in situ. rsc.org The oxidation of the methyl group provides a synthetic handle for further functionalization of the molecule.

Table 2: Reagents and Products in Oxidation Reactions

| Reagent/Product Name | Formula | Role |

|---|---|---|

| Potassium Permanganate | KMnO₄ | Oxidizing Agent |

| Magnesium Bromide Diethyl Etherate | MgBr₂·Et₂O | Catalyst |

| 2,3-dibromopyridine-6-carboxylic acid | C₆H₃Br₂NO₂ | Product |

Reactions involving Ring Transformation

The pyridine skeleton, while aromatic, can be chemically altered through "skeletal editing," a strategy that modifies the core ring structure. nih.gov These advanced synthetic methods allow for the conversion of the pyridine ring into other carbocyclic or heterocyclic systems.

One notable strategy involves a sequence of ring-opening and ring-closing reactions to convert para-substituted pyridines into meta-substituted anilines. acs.orgnih.gov In this process, the nitrogen atom of the pyridine is ultimately replaced by a methine group (-CH=), and a new substituent is introduced. acs.org The transformation proceeds through the formation of a streptocyanine intermediate, which then undergoes a (5+1) ring-closing reaction. acs.org

Another powerful method for pyridine skeletal editing involves a one-pot sequence of dearomatization, [4+2] cycloaddition, and rearomatizing retro-cycloaddition. nih.gov This approach effectively swaps a C=N pair in the pyridine for a C=C pair, transforming pyridines into substituted benzenes or naphthalenes. nih.gov Such methods provide access to substitution patterns that are difficult to achieve through traditional functionalization. nih.gov Additionally, degenerate ring transformations of N-activated pyridinium (B92312) salts, triggered by reagents like superoxide (B77818) radical anions, can be used to reconstruct the pyridine core while installing new functional groups at specific positions. chinesechemsoc.org

Computational Chemistry and Spectroscopic Analysis

Density Functional Theory (DFT) Calculations for 2,3-Dibromo-6-picoline

Density Functional Theory (DFT) serves as a powerful computational tool to predict the properties of molecules like this compound. cellmolbiol.org Methods such as B3LYP with basis sets like 6-311++G(d,p) are employed to calculate various molecular characteristics. cellmolbiol.org These calculations provide insights into frontier molecular orbitals (HOMO/LUMO), charge distribution, and bond dissociation energies, which are fundamental in predicting the molecule's behavior in chemical reactions.

DFT calculations are instrumental in understanding the electronic structure and predicting the reactivity of halogenated pyridines. ub.edu By modeling the molecule, it is possible to identify which sites are more susceptible to electrophilic or nucleophilic attack, guiding synthetic applications. mdpi.com

Mapping the electron density and the Lowest Unoccupied Molecular Orbital (LUMO) distribution helps in identifying reactive sites within the this compound molecule. cellmolbiol.org The molecular electrostatic potential (MEP) map visually represents the charge distribution, where electron-rich areas (negative potential) are susceptible to electrophilic attack, and electron-deficient areas (positive potential) are prone to nucleophilic attack. mdpi.comresearchgate.net The LUMO distribution highlights the regions where the molecule is most likely to accept electrons, indicating sites for nucleophilic reactions. researchgate.net

For this compound, the nitrogen atom and the bromine atoms are expected to be electron-rich regions due to lone pairs. The distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO is crucial for understanding the electronic properties and reactivity. researchgate.net The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Table 1: Predicted Reactivity from Frontier Molecular Orbital Analysis

| Parameter | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | Indicates the region of the molecule most likely to donate electrons (nucleophilic character). In halogenated pyridines, this is often associated with the aromatic ring and lone pairs on heteroatoms. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the region of the molecule most likely to accept electrons (electrophilic character). For this compound, electrophilic sites are predicted at the bromine atoms, facilitating reactions like nucleophilic substitution. |

| HOMO-LUMO Energy Gap | A key indicator of chemical reactivity and stability. A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity. Halogen substitution can influence this gap. researchgate.net |

DFT calculations offer profound mechanistic insights into chemical reactions involving this compound. acs.org By modeling the reaction pathways, it is possible to identify transition states, intermediates, and determine the activation energies for different steps. acs.orgnih.gov This is particularly valuable for understanding complex processes like palladium-catalyzed cross-coupling reactions, where the compound could be used as a substrate. Computational studies can rationalize the efficiency of different catalysts and reaction conditions, and elucidate the step-by-step mechanism, such as oxidative addition, transmetalation, and reductive elimination. acs.org For instance, DFT could be used to investigate whether a reaction proceeds via a radical or a polar pathway by analyzing the energetics of the respective intermediates.

Mapping Electron Density and LUMO Distributions

Mechanistic Insights from DFT

NMR Spectroscopy for Mechanistic and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for studying its reaction dynamics. tesisenred.net ¹H NMR and ¹³C NMR spectra provide definitive confirmation of the substitution pattern on the pyridine (B92270) ring. For example, ¹H NMR would show characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling constants reflecting the electronic environment created by the bromine substituents. acs.org

Beyond static structural information, NMR is a powerful technique for mechanistic and kinetic studies. By monitoring the changes in the NMR spectrum over time, the rate of a reaction can be determined. Kinetic NMR experiments can be designed to track the disappearance of reactants and the appearance of products, allowing for the determination of reaction orders and rate constants. This approach is valuable for comparing the reactivity of different substrates or for optimizing reaction conditions. Dynamic NMR (D-NMR) techniques could also be employed to study conformational changes or other dynamic processes within the molecule. unibo.it

Vibrational Spectroscopy (IR and Raman) for Molecular Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the molecular characterization of compounds like this compound. uni-siegen.de These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint based on its structure, symmetry, and bonding. americanpharmaceuticalreview.com While experimental spectra for this compound are not widely published, its characteristic vibrational frequencies can be predicted based on analyses of similar substituted pyridines and computational methods like Density Functional Theory (DFT). nih.govtandfonline.commiamioh.edu

A molecule with N atoms has 3N-6 normal modes of vibration (for non-linear molecules). uni-siegen.defaccts.de For this compound (C₆H₅Br₂N), which has 15 atoms, there are 39 fundamental vibrational modes. These vibrations can be assigned to specific functional groups and skeletal motions.

Key expected vibrational modes for this compound include:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. core.ac.uk The methyl group (picoline) C-H stretching vibrations appear in the 2850–3000 cm⁻¹ range. tandfonline.com C-H in-plane and out-of-plane bending vibrations occur at lower frequencies.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of characteristic bands, typically in the 1400–1600 cm⁻¹ region. core.ac.uk Ring breathing and deformation modes appear at lower wavenumbers.

C-Br Vibrations: The C-Br stretching vibrations are expected at lower frequencies due to the heavy mass of the bromine atom. These bands typically appear in the 500–700 cm⁻¹ range and are a key indicator of the bromine substitution.

Methyl Group Vibrations: Besides C-H stretching, the methyl group exhibits bending (scissoring, rocking) and torsional modes, contributing to the complexity of the spectrum in the fingerprint region. ias.ac.in

DFT calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to compute the theoretical vibrational frequencies and intensities, which show good agreement with experimental data after scaling. nih.govmiamioh.edu This computational approach is invaluable for assigning the numerous bands in the complex fingerprint region of the spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table summarizes the expected wavenumber ranges for the principal vibrational modes based on data from related compounds. core.ac.ukias.ac.inresearchgate.net

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uni-saarland.de For this compound (C₆H₅Br₂N), MS is particularly useful for confirming its identity due to the distinct isotopic signature of bromine.

The most definitive feature in the mass spectrum of a brominated compound is its isotopic pattern. miamioh.edulibretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). miamioh.edu

A fragment containing one bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by 2 m/z units.

A fragment containing two bromine atoms , such as the molecular ion of this compound, will exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The molecular weight of this compound is approximately 250.92 g/mol . nih.gov The molecular ion region in its mass spectrum would therefore show peaks at m/z values corresponding to the different combinations of bromine isotopes:

m/z ~249: [C₆H₅⁷⁹Br₂N]⁺

m/z ~251: [C₆H₅⁷⁹Br⁸¹BrN]⁺

m/z ~253: [C₆H₅⁸¹Br₂N]⁺

Under electron ionization (EI), the molecular ion undergoes fragmentation, providing structural clues. uni-saarland.de Common fragmentation pathways for substituted pyridines include the loss of substituents or cleavage of the ring. For this compound, expected fragmentation includes:

Loss of a bromine atom: [M-Br]⁺. This would result in a doublet of peaks around m/z 170 and 172. This is often a major fragmentation pathway for haloalkanes and haloaromatics. miamioh.edu

Loss of the methyl group: [M-CH₃]⁺. This would produce a dibromopyridyl cation fragment, which would still exhibit the 1:2:1 isotopic pattern.

Loss of HBr: [M-HBr]⁺. This would lead to a bromopicolyne radical cation.

Loss of HCN: A common fragmentation for pyridine rings, leading to a brominated cyclopentadienyl-type fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

This table outlines the expected major ions, their mass-to-charge ratios (m/z), and the characteristic isotopic patterns that would be observed in the mass spectrum.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The strategic placement of two bromine atoms on the pyridine (B92270) core of 2,3-dibromo-6-picoline provides multiple reaction sites for the construction of intricate heterocyclic systems. These bromine atoms can be selectively functionalized through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

Synthesis of Polyfunctional Pyridine Systems

This compound serves as a key starting material for the generation of polyfunctional pyridine derivatives. The differential reactivity of the bromine atoms can be exploited to introduce a variety of substituents onto the pyridine ring in a controlled manner. Methodologies such as bromine-magnesium exchange reactions can be employed to create functionalized picolines. researchgate.net For instance, the reaction of brominated pyridines with organomagnesium reagents allows for the introduction of various electrophiles, leading to a broad range of polyfunctional pyridine derivatives. researchgate.net This approach is crucial for creating tailored molecules with specific electronic and steric properties required for various applications.

Precursor for Tricyclic Pyrazolopyridine Compounds

The synthesis of tricyclic compounds that incorporate a pyrazole (B372694) ring fused to a pyridine framework can utilize precursors derived from multi-substituted picolines. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategies for synthesizing fused heterocyclic systems often involve the cyclization of appropriately substituted pyridine derivatives. nih.gov For example, the synthesis of tricyclic pyrazole or isoxazole (B147169) fused systems can be achieved through the acylation of a cyclic ketone followed by heterocyclization with hydrazine (B178648) or hydroxylamine. nih.gov This highlights the potential of functionalized picolines as precursors for such complex ring systems.

Preparation of Functionalized Bipyridines and Terpyridines

This compound is a valuable precursor for the synthesis of functionalized bipyridines and terpyridines, which are important ligands in coordination chemistry and materials science. researchgate.net The bromine atoms can be readily displaced through cross-coupling reactions like the Suzuki or Stille reactions to form carbon-carbon bonds. researchgate.netcmu.edu For instance, the Stille coupling of organotin reagents with brominated pyridines is a frequently used method for creating these multi-ring systems. cmu.edusci-hub.se The synthesis of terpyridines, for example, can be achieved by the cross-coupling of 2,6-dibromopyridines with 2-pyridinyl organometallic reagents. researchgate.net This modular approach allows for the construction of a wide array of bipyridine and terpyridine ligands with tailored electronic and steric properties for applications in catalysis and the formation of metal-organic frameworks (MOFs). researchgate.net

Table 1: Examples of Cross-Coupling Reactions for Bipyridine and Terpyridine Synthesis

| Starting Material | Coupling Partner | Reaction Type | Product |

| 2-Bromo-5-methylpyridine | 5-Methyl-2-tributylstannyl pyridine | Stille Coupling | 5,5'-Dimethyl-2,2'-bipyridine |

| 2,6-Dibromopyridine (B144722) | 5-Methyl-2-tributylstannyl pyridine | Stille Coupling | 5,5''-Dimethyl-2,2':6',2''-terpyridine |

| 2,6-Bis(trimethyltin)pyridine | 2-Bromo-5-methylpyridine | Stille Coupling | 5,5''-Dimethyl-2,2':6',2''-terpyridine |

Synthesis of Pyridinylimidazole-type Inhibitors

Pyridinylimidazole-based compounds are a significant class of inhibitors for p38α mitogen-activated protein (MAP) kinase. rsc.org The synthesis of these inhibitors can start from brominated pyridine derivatives. For example, a previously reported synthesis of potent p38α MAP kinase inhibitors started from 2-bromo-4-methylpyridine (B133514). rsc.org Although this specific example does not use this compound, it demonstrates the utility of brominated pyridines in constructing the pyridinylimidazole scaffold. The synthesis involves multiple steps, including the introduction of an amino group, conversion to an ethanone, and subsequent cyclization to form the imidazole (B134444) ring. rsc.org

Pharmaceutical Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs. mdpi.com Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in the design of new therapeutic agents.

Scaffolds for Drug Discovery

This compound and related brominated pyridines serve as important scaffolds for drug discovery. mdpi.com A scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for biological screening. biosolveit.dechemrxiv.org The reactivity of the bromine atoms in this compound allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships. This approach is fundamental to identifying new drug candidates with improved potency and selectivity. mdpi.com The pyridine unit itself is present in numerous FDA-approved drugs. mdpi.com The exploration of novel scaffolds, including those derived from bicyclic azepanes, highlights the ongoing search for new chemical entities in drug discovery. acs.org

Intermediates for Biologically Active Molecules

This compound serves as a key raw material and intermediate in the synthesis of more complex pharmaceutical compounds. The presence of two bromine atoms allows for selective functionalization through cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

A notable application is its use as a precursor in the synthesis of 2-Bromo-6-methylpyridin-3-ol. In a patented multi-step process, 3-hydroxy-6-methylpyridine undergoes bromination to yield 2,3-dibromo-6-methylpyridine. This intermediate is then subjected to methoxylation to replace the 3-bromo group, followed by acid hydrolysis to yield the final 2-Bromo-6-methylpyridin-3-ol, a compound utilized as a pharmaceutical intermediate. The reactivity of the dibrominated picoline is crucial for the precise construction of these biologically relevant molecules. While isomers such as 2,5-Dibromo-6-methylpyridine and 2,6-Dibromo-3-methylpyridine are also recognized as intermediates for novel pharmaceuticals, the specific reactivity of this compound makes it integral to particular synthetic pathways. chemimpex.comchemimpex.com

Precursors for Gyrase Inhibitors

DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. nih.gov The development of new inhibitors is critical for overcoming growing antibiotic resistance. doi.org Pyridine derivatives are a key scaffold in the design of novel gyrase inhibitors. Research has shown that N-linked aminopiperidine-based gyrase inhibitors can be generated from 2-Amino-6-methylpyridine, a process that involves the bromination of the pyridine nucleus, highlighting the potential role of brominated picolines as precursors. chemicalbook.com

The general strategy involves creating compounds that bind to the ATP-binding site on the GyrB subunit of the enzyme. nih.gov The structural features of substituted pyridines can be optimized to enhance binding affinity and, consequently, inhibitory activity. For example, studies on pyrrolamide inhibitors revealed that hydrogen bond interactions between a pyridine heterocycle and conserved amino acid residues in the GyrB pocket contribute to improved potency. nih.gov Similarly, research on pyridine-3-carboxamide (B1143946) scaffolds has led to potent Gram-positive antibacterial agents that target the GyrB ATPase site. whiterose.ac.uk Given that this compound allows for the introduction of various functional groups at specific positions through established synthetic reactions like Suzuki-Miyaura coupling, it stands as a valuable starting material for creating libraries of novel pyridine-based compounds for screening as potential DNA gyrase inhibitors. whiterose.ac.uk

Agrochemicals Synthesis (Fungicides and Herbicides)

Halogenated pyridine derivatives are fundamental intermediates in the agrochemical industry for the production of pesticides, including fungicides and herbicides. jocpr.comgoogle.com this compound is identified as a raw material for the synthesis of such pesticides. Its isomers, including 2,5-Dibromo-6-methylpyridine and 2,6-Dibromo-3-methylpyridine, are explicitly used as key intermediates in developing fungicides and herbicides aimed at enhancing crop protection and yield. chemimpex.comchemimpex.com The incorporation of these pyridine-based structures into agrochemical formulations can improve resistance against pests and diseases. nbinno.com The synthetic versatility of this compound allows it to be a foundational component in the creation of new active ingredients for the agricultural sector.

Specialty Chemicals and Materials Science

The unique electronic and structural properties of brominated pyridines make them valuable in materials science for the development of specialty chemicals with advanced functionalities.

Pyridine derivatives are utilized as monomers or functional additives in the synthesis of advanced polymers and coatings. chemblink.com Isomers of this compound, such as 2,5-Dibromo-6-methylpyridine, are used in the formulation of specialty polymers and coatings to enhance properties like durability and resistance to environmental factors. chemimpex.com The related compound 2-Bromo-6-methylpyridine also finds direct application in this area. nbinno.com The ability of these brominated precursors to participate in polymerization and cross-coupling reactions allows for their integration into polymer backbones or as pendant groups, imparting specific functionalities to the final material.

Pyridine-based compounds are an important class of materials in the development of liquid crystals. The isomer 2,3-Dibromo-5-methylpyridine is noted as a building block for functional materials and liquid crystal displays (LCDs). nbinno.com Furthermore, theoretical studies using Density Functional Theory (DFT) on novel pyridine derivatives have been employed to identify potential candidates for use as chiral dopants in liquid crystals. mdpi.com The rigid core structure of the pyridine ring, combined with the ability to introduce various substituents, makes compounds like this compound and its isomers suitable for designing molecules with specific mesomorphic properties required for LCD applications.

Substituted pyridines are widely used as ligands in coordination chemistry to form complexes with transition metals. wikipedia.org These metal complexes have applications in catalysis and as functional materials with specific optical or magnetic properties. chemblink.com The bromine atoms on this compound can be substituted via cross-coupling reactions to introduce coordinating groups, transforming the simple picoline into a more complex chelating ligand. For instance, related compounds like 2,6-bis(bromomethyl)pyridine (B1268884) are used to synthesize macrocyclic ligands that form stable complexes with a variety of metal ions. researchgate.net

Furthermore, pyridine-containing structures are integral to the design of fluorescent materials. chemblink.com A patent for the preparation of 2,6-dibromomethylpyridine (brominated on the methyl groups) highlights its wide use in creating fluorescent materials and metal complexes. google.com Bicyclic pyridinones derived from substituted pyridines have also been developed as fluorescence probes for biochemical research. nih.gov The inherent reactivity of this compound makes it a suitable precursor for building the complex, conjugated systems often required for fluorescence.

Medical Nuclear Imaging Materials

extensive search of scientific literature and patent databases did not yield any specific information regarding the application of this compound as a direct precursor or component in the development of medical nuclear imaging materials. While related pyridine and picoline structures are sometimes employed as foundational scaffolds in the synthesis of radiolabeled tracers for techniques like Positron Emission Tomography (PET), no documented instances specifically name this compound for this purpose. googleapis.com

The field of nuclear medicine relies on molecules that can be tagged with a radioactive isotope (such as Fluorine-18 or Carbon-11) and then selectively bind to a biological target of interest in the body. The development of these radiotracers is a highly specific process, where the molecular structure of the precursor is critical for both the radiolabeling chemistry and the final biological activity of the imaging agent.

Although a patent for a related isomer, 2,6-dibromomethylpyridine, indicates its potential use in the synthesis of medical nuclear imaging materials, this does not directly imply a similar application for this compound. The specific arrangement of the bromine and methyl substituents on the pyridine ring in this compound dictates its unique chemical reactivity, which may not be suitable for the established radiolabeling protocols or may not lead to a compound with the desired properties for a successful imaging agent.

Further research and development would be necessary to determine if this compound could be a viable candidate for creating novel imaging agents. Such research would involve designing synthetic pathways to incorporate a radionuclide and subsequently evaluating the resulting compound's stability, safety, and affinity for biological targets.

Environmental and Safety Considerations in Research and Development

Handling and Storage Protocols in Laboratory Settings

Proper handling and storage of 2,3-Dibromo-6-picoline are critical to prevent exposure and maintain the compound's integrity. aksci.com This involves a combination of engineering controls, personal protective equipment (PPE), and specific storage conditions.

When working with this compound, it is essential to use a well-ventilated area, such as a fume hood, to minimize the inhalation of any dust or vapors. fishersci.comthermofisher.com Direct contact with the skin and eyes should be avoided by wearing appropriate personal protective equipment. aksci.combldpharm.com

Personal Protective Equipment (PPE) Recommendations:

| Protection Type | Specification | Source/Standard |

| Eye/Face Protection | Chemical safety goggles or a face shield. synquestlabs.com | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166. fishersci.comfishersci.com |

| Hand Protection | Protective gloves. synquestlabs.com | Dispose of contaminated gloves after use in accordance with good laboratory practices. bldpharm.com |

| Skin and Body Protection | Wear a laboratory coat and suitable protective clothing to prevent skin exposure. aksci.comsynquestlabs.comfishersci.com | --- |

| Respiratory Protection | In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. synquestlabs.comfishersci.com | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. fishersci.com |

Storage Conditions:

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comfishersci.com Storage under an inert atmosphere, such as argon or nitrogen, at room temperature is also recommended. bldpharm.com It is crucial to store this compound away from incompatible materials, particularly strong oxidizing agents. synquestlabs.comfishersci.com

In the event of a spill, appropriate measures should be taken to contain and clean up the material. This includes stopping the leak if it is safe to do so and sweeping or shoveling the spilled solid into a suitable container for disposal, while minimizing dust generation. synquestlabs.com

Waste Management and Disposal of this compound and its Byproducts

The disposal of this compound and any byproducts generated during its use must be handled as hazardous waste. thermofisher.combldpharm.com Improper disposal can lead to environmental contamination.

All waste materials should be placed in appropriate, sealed containers that are clearly labeled as "HAZARDOUS WASTE". purdue.edu The label must include the chemical name and the concentration of the contents. purdue.edu It is important to segregate waste streams based on chemical compatibility to avoid dangerous reactions within the waste containers. purdue.edu

The disposal of this compound must be carried out through an approved waste disposal plant or a licensed hazardous waste management company. fishersci.combldpharm.com It is imperative not to empty the compound or its waste into drains, as this can have adverse effects on aquatic environments. fishersci.com

During the synthesis or reaction of this compound, various byproducts may be formed. For instance, reactions involving pyridine (B92270) derivatives can sometimes produce complex, tar-like substances. cdnsciencepub.com These byproducts must also be treated as hazardous waste and disposed of following the same stringent protocols.

Research into the debromination of brominated compounds is ongoing, which may offer future avenues for the treatment of waste containing such chemicals. mdpi.com However, current best practices rely on containment and disposal by certified professionals.

Conclusion and Outlook

Summary of Current Research Trends